

Application Notes and Protocols for BDM44768 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: BDM44768

Cat. No.: B15499503

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Introduction

BDM44768 is a novel, potent, and selective catalytic-site inhibitor of the Insulin-Degrading Enzyme (IDE). IDE is a zinc-metalloprotease responsible for the degradation of key peptides such as insulin and amyloid-beta ($A\beta$), making it a significant therapeutic target for type 2 diabetes and Alzheimer's disease. **BDM44768**'s high affinity and selectivity make it an excellent tool for studying IDE function and for the discovery of novel therapeutics. These application notes provide detailed protocols for utilizing **BDM44768** in high-throughput screening (HTS) assays to identify and characterize new IDE inhibitors.

Mechanism of Action

BDM44768 acts as a competitive inhibitor of IDE by chelating the catalytic zinc ion within the active site. This binding event locks the enzyme in a closed conformation, preventing substrate access and subsequent degradation. This mechanism has been confirmed through crystallographic and small-angle X-ray scattering (SAXS) studies.

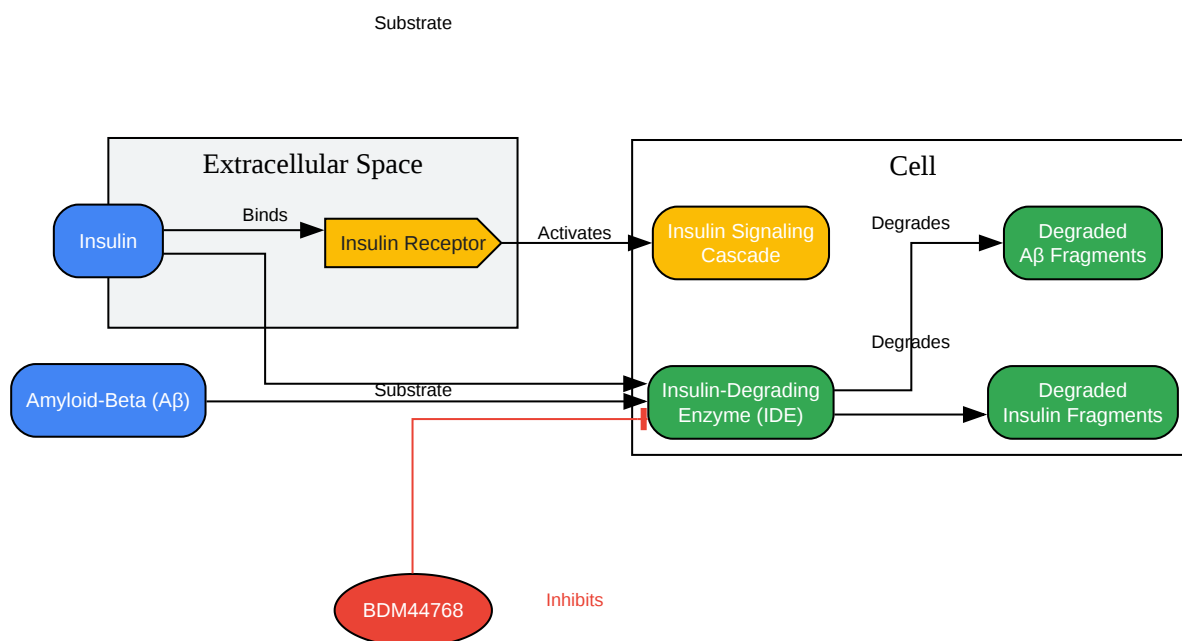
Data Presentation

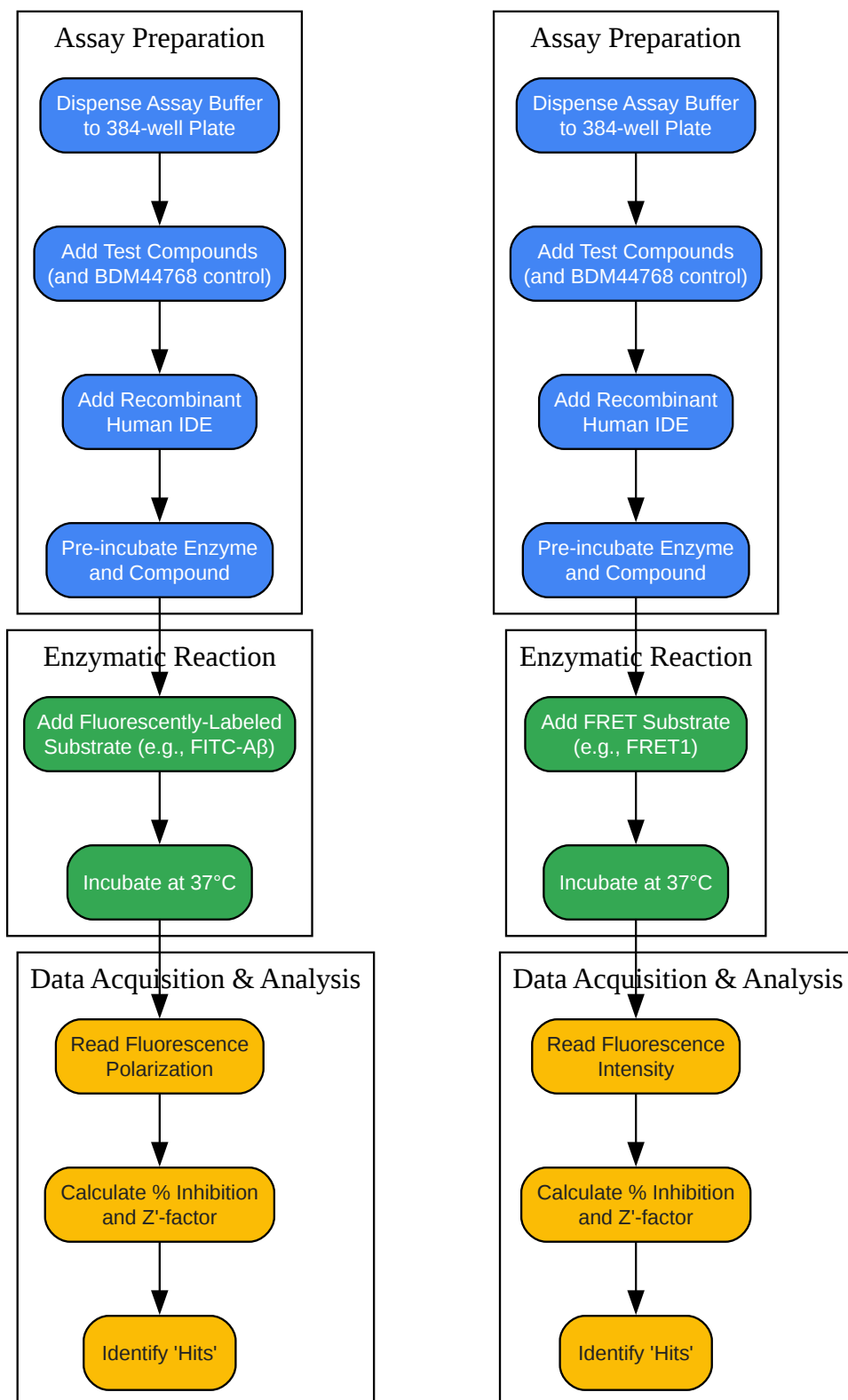
The following table summarizes the key quantitative data for **BDM44768**, providing a benchmark for its use in HTS assays.

Parameter	Value	Substrate(s)	Notes
IC50	~60 nM	Insulin, A β	Potent inhibition of human IDE.
Selectivity	>2.6 μ M	Neprilysin (NEP)	Highly selective over other metalloproteases.
>6.5 μ M	Endothelin-converting enzyme (ECE)		
>10 μ M	Angiotensin-converting enzyme (ACE)		
>10 μ M	Matrix metalloproteinase 1 (MMP-1)		
In Vitro Effect	Increases extracellular A β 1-40	SH-SY5Y cells	Demonstrates target engagement in a cellular context.
Increases extracellular insulin	Cultured mouse islets	Confirms activity in a relevant primary cell model.	
In Vivo Effect	Plasma Cmax \approx 9 μ M	Wild-type mice (30-50 mg/kg IP)	Achieves pharmacologically relevant concentrations.
Half-life \sim 80 min	Wild-type mice		
Enhances insulin signaling	Wild-type mice	Paradoxically induces acute glucose intolerance, confirming on-target IDE-dependent effect (not observed in IDE-/- mice).	

Signaling Pathway

The diagram below illustrates the central role of Insulin-Degrading Enzyme (IDE) in the degradation of insulin and amyloid-beta, and the inhibitory action of **BDM44768**.





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